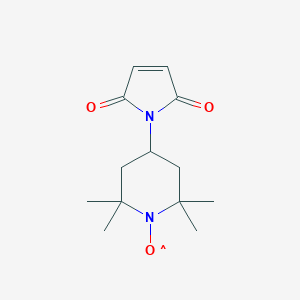
4-Methylumbelliferyl glucuronide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-MUG has been explored to create efficient substrates for assays. Marsh and Levvy (1956) described a method for synthesizing 4-methylumbelliferone β-D-glucuronide as a substrate for the fluorimetric assay of β-glucuronidase, highlighting the importance of creating reliable and quantifiable substrates for biochemical assays (Marsh & Levvy, 1956).
Molecular Structure Analysis
The molecular structure of 4-MUG is crucial for its activity as a substrate. Its structure allows it to be hydrolyzed by specific enzymes, releasing a fluorescent compound. This characteristic is fundamental for its use in assays that measure enzyme activity related to glucuronidation processes.
Chemical Reactions and Properties
4-MUG undergoes enzymatic hydrolysis in the presence of beta-glucuronidase, leading to the release of 4-methylumbelliferone. This reaction is widely used in biochemical assays to study enzyme kinetics and to measure the activity of glucuronidase enzymes in various biological samples. The efficiency and selectivity of 4-MUG as a substrate for specific UDP-glucuronosyltransferase isoforms have been investigated, emphasizing its role in the glucuronidation kinetics of prototypic substrates (Uchaipichat et al., 2004).
Physical Properties Analysis
The physical properties of 4-MUG, including its solubility, stability, and fluorescence, are critical for its application in assays. Its ability to be hydrolyzed and release a fluorescent product under specific conditions makes it an invaluable tool for bioanalytical applications, allowing for the sensitive detection of enzyme activities.
Chemical Properties Analysis
4-MUG's chemical properties, such as its reactivity with enzymes and its fluorescence upon hydrolysis, make it a versatile substrate in biochemical assays. Its role in inhibiting hyaluronan synthesis, for example, illustrates its potential beyond simple enzyme assays, impacting therapeutic and experimental possibilities for HA synthesis inhibition (Nagy et al., 2019).
Applications De Recherche Scientifique
-
Inflammation, Autoimmunity, and Cancer
- Field : Immunology
- Application : 4-MU is used in the treatment and inhibition of Hyaluronan (HA), a component of the extracellular matrix at many sites of chronic inflammation, including type 1 diabetes (T1D), multiple sclerosis, and numerous malignancies .
- Method : The synthesis of HA is inhibited using 4-MU, which has shown beneficial effects in several animal models of these diseases .
- Results : The studies have demonstrated that when HA synthesis is inhibited using 4-MU, beneficial effects are observed in several animal models of these diseases .
-
Liver Transcriptome Sequencing
- Field : Molecular Biology
- Application : 4-MU is used in the treatment of cholestasis and has been shown to decrease inflammation, reduce fibrosis, lower body weight, serum cholesterol, and insulin resistance. It also inhibits tumor progression and metastasis .
- Method : Public databases were analyzed and comparative liver transcriptome analysis was performed on mice fed with 4-MU for two weeks .
- Results : The analysis revealed changes in the expression of genes involved in bile acid metabolism, gluconeogenesis, and immune response .
-
Identification of Escherichia coli
- Field : Microbiology
- Application : 4-MU is used as a fluorogenic substrate for measuring ß-glucoronidiase activity, for rapid sensitive identification of Escherichia coli .
- Method : MUG, a substrate for glucuronidase, is used in the process .
- Results : The method allows for the rapid and sensitive identification of Escherichia coli .
-
Gene Expression Studies in Plants
- Field : Plant Molecular Biology
- Application : 4-MU is used as a way to examine gene expression under various promoters in plant molecular studies .
- Method : MUG, a substrate for glucuronidase, is used in the process .
- Results : This method allows for the examination of gene expression under various promoters .
-
Treatment of Cholestasis
-
Regulation of Cell Metabolism
- Field : Cellular Biology
- Application : 4-MU has multiple targets and can regulate cell metabolism by modulating signaling via nuclear receptors .
- Method : Transcriptome analysis revealed changes in the expression of genes involved in bile acid metabolism, gluconeogenesis, and immune response .
- Results : It was found that 4-MU feeding decreased the accumulation of the glycogen granules in the liver .
-
Hyaluronic Acid Synthesis Inhibition
- Field : Biochemistry
- Application : 4-MU is a well-known hyaluronic acid synthesis inhibitor .
- Method : In cell culture, 4-MU is a coumarin derivative known for inhibiting the synthesis of hyaluronic acid (HA) .
- Results : The inhibition of HA synthesis by 4-MU has been demonstrated in various studies .
-
Lipid and Carbohydrate Metabolism Regulation
- Field : Metabolic Biology
- Application : 4-MU can regulate lipid and carbohydrate metabolism .
- Method : Public databases were analyzed, and it was found that potential targets of 4-MU fall into two big groups, enzymes and transcription factors (TFs), including 13 members of the nuclear receptor superfamily regulating lipid and carbohydrate metabolism .
- Results : It was found that 4-MU feeding decreased the accumulation of the glycogen granules in the liver .
-
ß-Glucoronidiase Activity Measurement
Orientations Futures
4-Methylumbelliferone (4MU) has shown potential in treating inflammation, autoimmunity, and cancer . It has been demonstrated to have a cytotoxic effect on GBM cells, highlighting its potential usefulness to improve GBM treatment . Further studies are needed to fully understand the broad spectrum of effects of 4-Methylumbelliferyl glucuronide and its potential therapeutic applications .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQXEQLMMNGFDU-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891502 | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl glucuronide | |
CAS RN |
6160-80-1 | |
| Record name | 4-Methylumbelliferyl β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6160-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Glucopyranosiduronic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylumbelliferyl glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



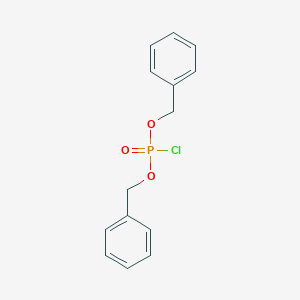
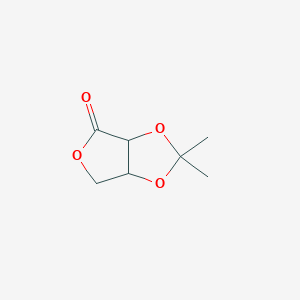
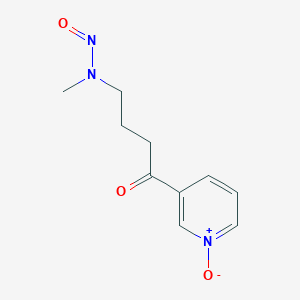
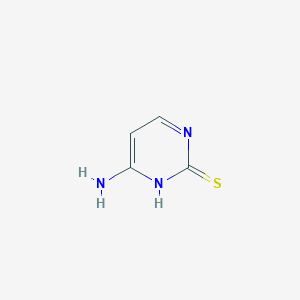
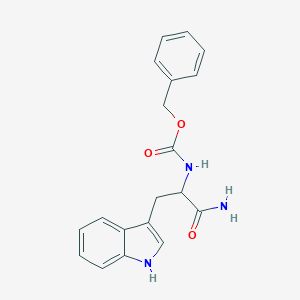
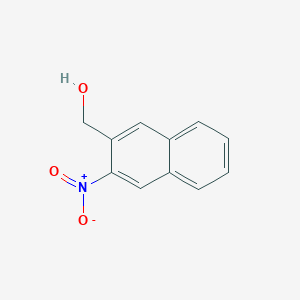
![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)
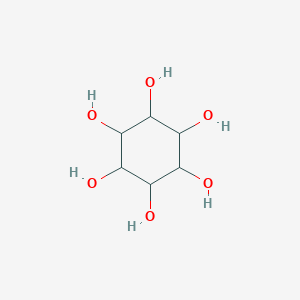


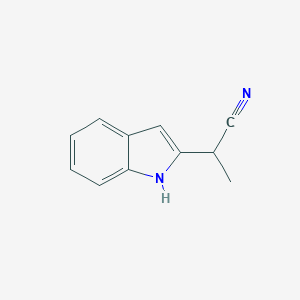
![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)
